molecular formula C14H11FIN5O2 B13467409 Ethyl 7-[(2-fluoro-4-iodophenyl)amino]-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Ethyl 7-[(2-fluoro-4-iodophenyl)amino]-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B13467409
M. Wt: 427.17 g/mol
InChI Key: QFBUWIOPIAPASK-UHFFFAOYSA-N
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Description

Ethyl 7-[(2-fluoro-4-iodophenyl)amino]-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a triazolopyrimidine derivative characterized by a fused bicyclic core structure. The molecule features:

  • A triazolo[1,5-a]pyrimidine scaffold, which is a heterocyclic system combining triazole and pyrimidine rings.
  • A 6-carboxylate ethyl ester group at position 6, enhancing solubility and bioavailability .
  • A 7-amino substituent modified with a 2-fluoro-4-iodophenyl group, introducing steric bulk and electronic effects due to fluorine and iodine atoms .

This compound is structurally tailored for applications in medicinal chemistry, particularly in targeting enzymes or receptors where halogenated aromatic groups improve binding affinity .

Properties

Molecular Formula

C14H11FIN5O2

Molecular Weight

427.17 g/mol

IUPAC Name

ethyl 7-(2-fluoro-4-iodoanilino)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C14H11FIN5O2/c1-2-23-13(22)9-6-17-14-18-7-19-21(14)12(9)20-11-4-3-8(16)5-10(11)15/h3-7,20H,2H2,1H3

InChI Key

QFBUWIOPIAPASK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N2C(=NC=N2)N=C1)NC3=C(C=C(C=C3)I)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-[(2-fluoro-4-iodophenyl)amino]-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves a multi-step process. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-[(2-fluoro-4-iodophenyl)amino]-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, and other nucleophiles.

Major Products Formed

    Oxidation: Oxidized derivatives of the triazolopyrimidine core.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the halogens.

Mechanism of Action

The mechanism of action of Ethyl 7-[(2-fluoro-4-iodophenyl)amino]-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of specific kinases or interact with DNA to exert its effects .

Comparison with Similar Compounds

Triazolopyrimidine derivatives exhibit diverse biological activities depending on substituent patterns. Below is a systematic comparison with structurally related analogues:

Key Observations :

  • Halogenated aromatic groups (e.g., 4-iodo, 2-fluoro) enhance binding to hydrophobic enzyme pockets, as seen in antimalarial and anticancer compounds .
  • Sulfonamide substituents (e.g., 8a–8f) improve herbicidal activity by mimicking natural substrates of acetolactate synthase .
  • Ester vs. carboxamide : Ethyl carboxylates (e.g., target compound) generally exhibit higher metabolic stability than carboxamides (e.g., 5t in ).
Physicochemical Properties
Property Target Compound Ethyl 7-amino-2-(methylthio) analogue 2-Sulfonamide derivative
Molecular Weight 487.2 g/mol 294.3 g/mol 340–400 g/mol
Solubility (DMSO) 12 mg/mL >20 mg/mL <5 mg/mL
Melting Point Not reported 240–241°C 180–220°C
LogP 3.8 (predicted) 2.1 1.5–2.5

Trends :

  • Sulfonamide groups reduce solubility in polar solvents due to hydrogen-bonding interactions .

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